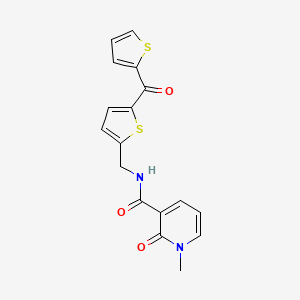

1-methyl-2-oxo-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide

Description

1-Methyl-2-oxo-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound featuring a 1,2-dihydropyridine core substituted with a methyl group at position 1 and an oxo group at position 2. The carboxamide moiety at position 3 is linked to a (5-(thiophene-2-carbonyl)thiophen-2-yl)methyl group, introducing two thiophene rings—one of which is functionalized with a carbonyl group. The compound’s planarity, driven by extended π-conjugation through the amide bridge (as observed in structurally related molecules), may enhance binding affinity to biological targets .

Properties

IUPAC Name |

1-methyl-2-oxo-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S2/c1-19-8-2-4-12(17(19)22)16(21)18-10-11-6-7-14(24-11)15(20)13-5-3-9-23-13/h2-9H,10H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOKKSWIKVHYPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-2-oxo-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticoagulation and cancer therapy. This article provides an overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

The primary biological activity attributed to this compound is its role as an anticoagulant . It acts as an inhibitor of factor Xa, a crucial component in the coagulation cascade. This inhibition can be beneficial in preventing thromboembolic disorders such as myocardial infarction and stroke .

Anticoagulant Activity

Research indicates that the compound effectively inhibits factor Xa, which is pivotal for thrombin generation. The inhibition of this enzyme can significantly reduce the risk of clot formation. In preclinical studies, it demonstrated efficacy comparable to existing anticoagulants, making it a candidate for further development in thromboembolic disease management .

Anticancer Properties

In addition to its anticoagulant effects, preliminary studies suggest that this compound may exhibit anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving modulation of cell signaling pathways. For instance, it has been observed to interact with muscarinic acetylcholine receptors (M3R), which are implicated in cancer cell proliferation and survival .

Table 1: Biological Activity Summary

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticoagulant | Factor Xa inhibition | |

| Anticancer | Induction of apoptosis |

Table 2: IC50 Values for Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1-Methyl-2-Oxo-N... | MCF-7 (Breast) | 14.34 | |

| HCT-116 (Colon) | 10.39 | ||

| A549 (Lung) | 15.43 |

Case Studies

Case Study 1: Thromboembolic Disorders

A study evaluated the efficacy of the compound in a murine model of thrombosis. The results indicated a significant reduction in clot size and improved blood flow restoration compared to control groups treated with placebo or standard anticoagulants .

Case Study 2: Cancer Cell Lines

In vitro studies using human cancer cell lines demonstrated that treatment with the compound led to increased rates of apoptosis and decreased cell viability. The mechanism was linked to the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- The compound has been investigated for its cytotoxic effects against various cancer cell lines. Research indicates that derivatives of dihydropyridine compounds exhibit significant activity against MCF-7 (breast), HCT-116 (colon), and A549 (lung) cancer cells. The mechanism of action involves the induction of apoptosis through various pathways, including oxidative stress and mitochondrial dysfunction .

- A study highlighted the synthesis of thiazolopyridazine derivatives using similar structural frameworks, showing promising anticancer properties that warrant further exploration into their mechanisms .

-

Antioxidant Properties :

- The compound's structural components allow it to function as an antioxidant. Studies have shown that related compounds effectively inhibit reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders . The antioxidant activity was evaluated using assays like ABTS, demonstrating higher efficacy compared to standard antioxidants like ascorbic acid .

- Antimicrobial Activity :

Biological Evaluation

Numerous studies have focused on the biological evaluation of 1-methyl-2-oxo-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide and its derivatives:

- In vitro Studies : Various assays have been conducted to assess cytotoxicity, with results indicating that modifications to the thiophene and pyridine rings can significantly influence biological activity .

| Cell Line | IC50 (µg/mL) | Activity |

|---|---|---|

| MCF-7 | 15.5 | Anticancer |

| HCT-116 | 12.3 | Anticancer |

| A549 | 10.0 | Anticancer |

Material Science Applications

The unique structural characteristics of 1-methyl-2-oxo-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide also lend themselves to applications in material sciences:

- Organic Electronics :

- Sensors :

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Key Observations :

- The target compound’s molecular weight (377.5) is intermediate compared to analogs, with AZ257 (505.3) being significantly heavier due to its bromophenyl and thioether substituents .

- Planarity in the compound (8.38° dihedral angle) enhances π-stacking interactions, a feature likely shared by the target compound due to its conjugated thiophene-carbonyl system .

- Substituent variations influence lipophilicity: bromophenyl groups (AZ257) increase hydrophobicity, while hydroxyethyl moieties () improve solubility .

Pharmacological Implications

- Target Compound : The dual thiophene system may enhance binding to sulfur-interacting targets (e.g., kinases or GPCRs), while the carbonyl group could participate in hydrogen bonding. However, higher lipophilicity compared to ’s compound may reduce aqueous solubility .

- Its near-planar structure facilitates intercalation into hydrophobic pockets .

- Thiazolo-pyridine Hybrid () : The thiazole ring’s electron-deficient nature may alter reactivity compared to thiophene, favoring interactions with electrophilic residues in enzymes .

Q & A

What are the key structural features of the compound that influence its bioactivity?

The compound's bioactivity arises from its hybrid structure combining a thiophene-carbonyl group , a pyridinone core , and a methylcarboxamide side chain . The thiophene moiety enhances π-π stacking with biological targets, while the pyridinone ring contributes to hydrogen-bonding interactions. The methyl group at the pyridinone N1 position improves metabolic stability, and the thiophene-2-carbonyl substituent may modulate solubility and target affinity .

What synthetic routes are commonly used for this compound?

Synthesis typically involves multi-step reactions :

Condensation : Coupling of 5-(thiophene-2-carbonyl)thiophene-2-carbaldehyde with methylamine derivatives.

Cyclization : Formation of the dihydropyridinone ring via intramolecular lactamization under acidic conditions.

Functionalization : Introduction of the methylcarboxamide group via nucleophilic acyl substitution.

Key steps require catalysts like Lewis acids (e.g., ZnCl₂) and solvents such as DMF or THF .

How can reaction conditions be optimized to improve synthesis yield?

| Parameter | Optimization Strategy | Evidence Source |

|---|---|---|

| Catalyst | Use Lewis acids (e.g., BF₃·Et₂O) to accelerate cyclization; reduce side reactions. | |

| Temperature | Maintain 60–80°C during condensation to balance reaction rate and product stability. | |

| Solvent | Polar aprotic solvents (e.g., DMF) enhance intermediate solubility. | |

| Purification | Employ gradient HPLC (C18 column, acetonitrile/water) for high-purity isolation. |

Which analytical techniques confirm the compound’s structure and purity?

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and carbonyl groups (e.g., pyridinone C=O at ~170 ppm) .

- HPLC-MS : Quantifies purity (>95%) and confirms molecular weight (e.g., [M+H]+ at 413.4 Da) .

- X-ray Crystallography : Resolves crystal packing and stereochemistry (if single crystals are obtained) .

What advanced strategies elucidate the compound’s mechanism of action?

- Molecular Docking : Predict binding to kinases (e.g., MAPK) via thiophene-pyridinone interactions .

- Enzyme Assays : Measure inhibition of cyclooxygenase-2 (COX-2) or phosphodiesterases using fluorogenic substrates .

- Cellular Profiling : Assess anti-proliferative effects in cancer cell lines (e.g., IC₅₀ values in MCF-7 cells) .

How should researchers resolve contradictions in reported bioactivity data?

- Dose-Response Studies : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to rule out assay-specific artifacts .

- Metabolic Stability Tests : Use liver microsomes to assess if discrepancies arise from differential metabolism .

- Target Selectivity Screens : Compare activity against related enzymes (e.g., PDE4 vs. PDE5) to identify off-target effects .

What pharmacological applications are suggested by structural analogs?

Analog studies highlight potential in:

- Oncology : Pyridinone-thiophene hybrids inhibit tubulin polymerization (IC₅₀ = 2.7 µM in HeLa cells) .

- Inflammation : Thiophene carboxamides reduce IL-6 secretion by 60% in LPS-stimulated macrophages .

What methodologies guide SAR studies of derivatives?

- Fragment-Based Design : Replace thiophene with furan or phenyl groups to probe electronic effects .

- Pharmacophore Mapping : Identify critical H-bond acceptors (e.g., pyridinone oxygen) using QSAR models .

- In Vivo PK/PD : Evaluate bioavailability (%F > 30%) and brain penetration (logBB > -1) in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.